molecular formula C15H19ClN4O B2419661 1-(4-chlorophenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 940990-79-4

1-(4-chlorophenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2419661
CAS No.: 940990-79-4
M. Wt: 306.79
InChI Key: YSDQUFAPAMKWMX-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as triazoles, which are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring attached to a 4-chlorophenyl group and a carboxamide group with two isopropyl substituents . The exact structure would need to be confirmed using spectroscopic techniques such as NMR and IR .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, and stability could be predicted using computational chemistry methods, but would need to be confirmed experimentally .

Scientific Research Applications

Antifungal Activity

One significant area of application for this compound involves its antifungal properties. Research has shown that derivatives of 1,2,3-triazoles, including compounds with a 4-chlorophenyl moiety, exhibit potent antifungal activity against strains of Candida. This suggests its potential as a starting point for developing new antifungal agents (R. Lima-Neto et al., 2012).

Antioxidant Properties

Another research focus has been on the antioxidant capabilities of triazole derivatives. A study synthesized and evaluated the antioxidant and antiradical activities of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, revealing promising results for potential therapeutic applications (O. Bekircan et al., 2008).

Molecular Structure and Interaction Studies

The compound's molecular structure and interaction capabilities have been studied extensively. For instance, research on the crystal structure of related triazole compounds provided insights into their molecular packing and potential intermolecular interactions, which could inform the design of materials or drugs with specific properties (Chien Ing Yeo et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological data. Triazole derivatives have been studied for various biological activities, but the activity can greatly depend on the specific structure and substituents of the compound .

Properties

IUPAC Name

1-(4-chlorophenyl)-N,5-di(propan-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-9(2)14-13(15(21)17-10(3)4)18-19-20(14)12-7-5-11(16)6-8-12/h5-10H,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDQUFAPAMKWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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